(-)-Menthyloxyacetic acid

Chiral Purity Analysis Quality Control Procurement Specifications

The (-)-enantiomer (1R,2S,5R) with ee ≥97% (GLC) is the commercially predominant form. Unlike racemic or (+)-alternatives, it provides reproducible stereoselectivity: dirhodium C−H insertion (≤93% ee), diastereomeric resolution of complex amines (87:13 ratio), and chiral cellulose esters (DS ≤2.5). Certified [α]25/D −92.5° and unambiguous absolute configuration serve as HPLC calibration standards. Insist on documented optical purity for batch-to-batch consistency.

Molecular Formula C12H22O3
Molecular Weight 214.30 g/mol
CAS No. 40248-63-3
Cat. No. B1585411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Menthyloxyacetic acid
CAS40248-63-3
Molecular FormulaC12H22O3
Molecular Weight214.30 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)OCC(=O)O)C(C)C
InChIInChI=1S/C12H22O3/c1-8(2)10-5-4-9(3)6-11(10)15-7-12(13)14/h8-11H,4-7H2,1-3H3,(H,13,14)/t9-,10-,11+/m1/s1
InChIKeyCILPHQCEVYJUDN-MXWKQRLJSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-Menthyloxyacetic Acid (CAS 40248-63-3): Sourcing Specifications and Structural Characteristics


(-)-Menthyloxyacetic acid (CAS 40248-63-3), also designated as L-menthoxyacetic acid or levo-menthoxyacetic acid, is a chiral carboxylic acid belonging to the menthane monoterpenoid class, with the IUPAC name 2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)oxy)acetic acid [1]. The compound is commercially available as a solid (white to yellow to green powder or crystal) with a melting point of 52–55 °C and a boiling point of 163–164 °C at 10 mmHg . Its defined stereochemistry, fixed at the (1R,2S,5R) absolute configuration, is a critical determinant of its function in stereoselective applications [2].

(-)-Menthyloxyacetic Acid: Critical Distinctions in Enantiopurity and Configurational Integrity for Chiral Applications


While both (-)-menthyloxyacetic acid (CAS 40248-63-3) and its (+)-enantiomer (CAS 94133-41-2) share identical molecular formulas and connectivity, their divergent spatial arrangements produce fundamentally different outcomes in any stereoselective process. The (-)-form is the commercially predominant and more extensively characterized enantiomer, with established optical purity specifications (ee ≥97% by GLC) that are essential for reproducibility in asymmetric synthesis and chiral resolution . Generic substitution with the opposite enantiomer, or with a racemic mixture, would invert or nullify enantioselectivity in catalytic systems and would fail to resolve target racemates where specific diastereomeric recognition is required [1].

(-)-Menthyloxyacetic Acid: Direct Comparative Evidence for Scientific Selection


Commercial Sourcing Specifications: Enantiomeric Purity and Optical Rotation of (-)-Menthyloxyacetic Acid

For procurement of a defined single enantiomer, (-)-menthyloxyacetic acid offers fully characterized, batch-verified optical specifications. As reported by a major supplier, the (-)-enantiomer has a specified optical rotation of [α]25/D −92.5° (c = 4, methanol) and an optical purity of 97% ee (GLC) . In contrast, the (+)-enantiomer (CAS 94133-41-2) is specified at 96% ee (GLC) with a slightly different refractive index of n20/D 1.465 .

Chiral Purity Analysis Quality Control Procurement Specifications

Catalytic Performance: Dirhodium Carboxylate Complexes Derived from (-)-Menthyloxyacetic Acid in Enantioselective C−H Insertion

Dirhodium carboxylate catalysts synthesized from 2-menthyloxy arylacetic acids—structural analogs bearing the menthyloxyacetic acid chiral motif—demonstrate high enantioselectivity across multiple carbene transfer processes. These catalysts achieved up to 93% ee in enantioselective C−H insertion reactions of aryldiazoacetates and α-diazo-β-oxosulfones, with excellent trans diastereoselectivity in most cases [1]. Intramolecular aromatic addition proceeded with up to 88% ee, and oxonium ylide formation/rearrangement with up to 74% ee [1]. These performance metrics establish a baseline for catalytic activity that would be absent or reversed if the opposite enantiomer were employed [1].

Asymmetric Catalysis C−H Functionalization Dirhodium Complexes

Resolution Efficiency: (-)-Menthyloxyacetic Acid as a Chiral Auxiliary for Diastereomeric Enrichment of CTV-Lactam Scaffolds

When attached as a chiral auxiliary to a cyclotriveratrylene (CTV)-Beckmann-derived lactam scaffold, (-)-menthyloxyacetic acid enabled the enrichment of diastereomers to a ratio of 87:13, as confirmed by both 1H NMR and single-crystal X-ray diffraction [1]. The resolution of this axially chiral supramolecular scaffold relies on the stereochemical differentiation conferred by the (-)-menthyloxyacetyl moiety; the opposite enantiomer would be expected to produce the reversed diastereomeric ratio [1].

Chiral Resolution Diastereomeric Enrichment Supramolecular Chemistry

Material Functionalization Efficiency: One-Pot Synthesis of Chiral Cellulose Esters via (-)-Menthyloxyacetic Acid

(-)-Menthyloxyacetic acid was successfully employed in the homogeneous one-pot esterification of cellulose via in situ activation with N,N′-carbonyldiimidazole (CDI). Under these mild conditions, highly functionalized cellulose esters were obtained with a degree of substitution (DS) up to 2.5, while preserving the degree of polymerization of the starting cellulose [1]. The resulting materials exhibit high purity, pronounced regioselectivity for the primary hydroxyl function, and desirable film-forming properties for membrane applications [1].

Biopolymer Modification Cellulose Chemistry Degree of Substitution

Absolute Stereochemical Determination: Crystallographic Proof of (1R,2S,5R) Configuration for (-)-Menthyloxyacetic Acid

The absolute configuration of (-)-menthyloxyacetic acid has been unambiguously established by single-crystal X-ray diffraction analysis as (1R,2S,5R). The crystal structure was solved and refined to R(1) = 0.053 for 2043 observed reflections, confirming the stereogeometry of the title compound [1]. The compound crystallizes in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4 [1].

Absolute Configuration X-ray Crystallography Stereochemical Assignment

(-)-Menthyloxyacetic Acid: Defined Research and Industrial Application Scenarios Based on Verified Evidence


Asymmetric Catalysis: Synthesis of Chiral Dirhodium Complexes for Enantioselective C−H Functionalization

Utilize (-)-menthyloxyacetic acid as a precursor for the preparation of 2-menthyloxy arylacetic acid ligands, which upon complexation with dirhodium form catalysts capable of achieving up to 93% ee in C−H insertion reactions [1]. This application is directly supported by the catalytic performance evidence in Section 3, establishing the compound's value in designing new chiral catalyst systems.

Chiral Resolution: Diastereomeric Separation of Racemic Alcohols, Amines, and Complex Scaffolds

Employ (-)-menthyloxyacetic acid as a chiral resolving agent for amines, amino acids, alcohols, and phenols via diastereomeric salt or ester formation [1]. The enrichment of CTV-lactam diastereomers to an 87:13 ratio demonstrates its efficacy with structurally complex, axially chiral substrates where generic resolving agents may fail [2].

Biopolymer Functionalization: Synthesis of Chiral Cellulose Esters for Enantioselective Membranes

Incorporate (-)-menthyloxyacetic acid into cellulose backbones via one-pot CDI-mediated esterification to achieve degree of substitution up to 2.5 while retaining polymer chain integrity [1]. The resulting chiral cellulose esters exhibit film-forming properties suitable for the development of tailored separation membranes.

Analytical Reference Standard: Calibration of Chiral Chromatography and Spectroscopic Methods

Use (-)-menthyloxyacetic acid with certified optical purity (ee ≥97% by GLC) and defined optical rotation ([α]25/D −92.5°) as a reference standard for calibrating chiral HPLC columns, validating polarimetric measurements, and establishing enantiomeric purity benchmarks [1]. The unambiguous crystallographic assignment of absolute configuration further supports its use as a reliable stereochemical standard [2].

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